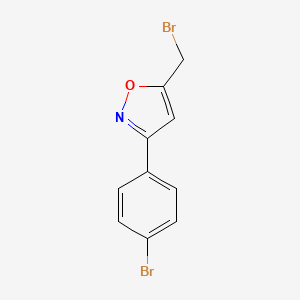

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

Descripción general

Descripción

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a brominated organic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of bromine atoms at the 5-position of the isoxazole ring and the 4-position of the phenyl ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(4-bromophenyl)isoxazole and a bromomethylating agent.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and safety.

Types of Reactions:

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid derivative.

Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of a hydroxyl group.

Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 5-(Carboxymethyl)-3-(4-bromophenyl)isoxazole.

Reduction: 5-(Hydroxymethyl)-3-(4-bromophenyl)isoxazole.

Substitution: 5-(Alkyl/aryl)-3-(4-bromophenyl)isoxazole.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 316.98 g/mol

- Structural Features : Contains a five-membered isoxazole ring with a bromomethyl group and a para-bromophenyl substituent.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exhibits significant biological activity, particularly in inhibiting cancer cell proliferation. Its mechanism of action involves binding to specific proteins or enzymes that regulate cellular pathways related to cancer growth.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various cytochrome P450 enzymes, which play crucial roles in drug metabolism. Notably, it acts as an inhibitor of CYP1A2 and CYP2C19, making it a candidate for further investigation in pharmacological studies .

- Synthesis of Derivatives : The compound serves as an intermediate in the synthesis of other biologically active isoxazole derivatives, expanding its utility in drug development .

Material Science Applications

This compound is also explored for its potential applications in material science:

- Polymer Chemistry : Its reactive bromine atoms allow for functionalization in polymer synthesis, potentially leading to novel materials with tailored properties .

- Nanotechnology : The compound's unique structure may contribute to the development of nanomaterials with specific electronic or optical properties.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 5-(Bromomethyl)-3-phenylisoxazole | Lacks para-bromophenyl substituent | Anticancer activity |

| 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | Contains chlorophenyl instead of bromine | Antimicrobial properties |

| 3-(4-(Bromomethyl)phenyl)isoxazole | Different positioning of bromomethyl group | Synthesis of novel derivatives |

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives of isoxazoles including this compound and evaluated their anticancer activities against various cell lines. Results indicated that modifications to the bromine substituents significantly affected biological activity, underscoring the importance of structural features in drug design .

- Mechanistic Studies : Further investigations into the interactions of this compound with target proteins revealed insights into its mechanism of action, suggesting that it may interfere with critical signaling pathways involved in cancer progression.

Mecanismo De Acción

The mechanism by which 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

5-(Bromomethyl)-2-(4-bromophenyl)isoxazole

3-(Bromomethyl)-5-(4-bromophenyl)isoxazole

4-(Bromomethyl)-2-(4-bromophenyl)isoxazole

Uniqueness: Compared to its analogs, 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole has a unique positioning of the bromomethyl group, which influences its reactivity and biological activity.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing research and development.

Actividad Biológica

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a compound belonging to the isoxazole class, characterized by its unique structure that includes a bromomethyl group and a para-bromophenyl substituent. This compound has garnered attention for its diverse biological activities, which are essential for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The mechanism of action involves:

- Enzyme Interaction : The compound has been shown to modulate the activity of enzymes such as protein tyrosine phosphatase non-receptor type 1 (PTPN1), which plays a crucial role in cellular signaling pathways that regulate growth, differentiation, and apoptosis.

- Cellular Effects : It affects cellular processes by altering gene expression and cellular metabolism, thereby influencing cell function and viability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Properties : This compound has been investigated for its potential as an antiviral agent, particularly against filoviruses like Ebola and Marburg. It has been identified as a selective inhibitor of viral entry, with some derivatives showing IC50 values as low as 2.5 μM, indicating potent antiviral activity .

- Antioxidant Activity : Isoxazole derivatives have demonstrated antioxidant properties, which are vital for combating oxidative stress in biological systems. Studies have shown that certain derivatives exhibit superior antioxidant activity compared to standard antioxidant molecules like quercetin .

- Anti-inflammatory Effects : Compounds in the isoxazole class have also been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiviral Screening : A study utilized a pseudotyping strategy to evaluate the antiviral efficacy of various isoxazole derivatives, including this compound. The results indicated that certain structural modifications could enhance antiviral potency against filoviruses .

- Structure-Activity Relationship (SAR) : Research focused on understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity. Modifications at specific positions on the isoxazole ring significantly impacted their efficacy as antiviral agents .

- Biochemical Pathway Modulation : Interaction studies revealed that this compound could modulate biochemical pathways related to oxidative stress and cellular proliferation, suggesting its potential role in therapeutic applications targeting cancer and other diseases .

Data Table: Biological Activities of Isoxazole Derivatives

Propiedades

IUPAC Name |

5-(bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWCENOBHUXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697823 | |

| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-99-2 | |

| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.